N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
Description
Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.3 g/mol CAS No.: 1249107-70-7 Structure: Features a cyclobutane ring linked to a benzyl group substituted with methyl groups at the 3- and 4-positions of the aromatic ring. This substitution pattern confers unique steric and electronic properties, influencing its reactivity and biological interactions .
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(8-11(10)2)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLMRVRAQRWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . Acidic or basic catalysts are needed in these reactions, but the reactions of amines with the unsaturated acids take place more easily as the acid itself acts as a catalyst .
Chemical Reactions Analysis
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include urea, potassium thiocyanate, and ethyl acetoacetate . Major products formed from these reactions include 1-aryl substituted dihydropyrimidinediones and their 2-thio analogues .
Scientific Research Applications
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is used in scientific research as a reagent or precursor for the synthesis of other compounds. It has applications in the synthesis of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides . The compound’s versatility makes it valuable in various fields of chemistry and biology.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves its role as a reagent in chemical reactions. It participates in reactions by forming intermediates that lead to the synthesis of other compounds. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Aromatic Ring
Variations in substituent type, position, and number significantly alter physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Aromatic Ring
Key Observations :
Cycloalkane Ring Variations
Replacing the cyclobutane ring with cyclopropane or cyclopentane alters ring strain and reactivity:
Table 2: Cycloalkane Ring Comparisons
| Compound Name | Ring Type | Key Properties | Evidence ID |
|---|---|---|---|
| N-[(3-Nitrophenyl)methyl]cyclopropanamine | Cyclopropane | Higher ring strain; increased reactivity | |
| N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine | Cyclopropane | Modified pharmacokinetics due to Cl substituents | |
| N-[(3,4-Dimethylphenyl)methyl]cyclobutanamine | Cyclobutane | Balanced stability/reactivity; versatile precursor |
Key Observations :
- Cyclopropane derivatives exhibit higher reactivity due to ring strain, useful in rapid intermediate formation .
- Cyclobutane provides intermediate stability, enabling controlled synthesis of heterocycles .
Key Observations :
- Chlorine/fluorine combinations (e.g., 3-Cl,4-F) improve selectivity for enzymes/receptors .
- Ethoxy groups enhance solubility and hydrogen bonding, critical for enzyme interactions .
Biological Activity
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring attached to a phenyl group that is further substituted with two methyl groups. This unique structure may influence its biological interactions and pharmacological properties.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets including neurotransmitter receptors and enzymes. This interaction can modulate cellular signaling pathways, potentially leading to effects such as:
- Neurotransmitter modulation: Similar compounds have shown effects on neurotransmitter systems, which may suggest potential applications in treating mood disorders or neurodegenerative diseases.
- Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.
Biological Activity Studies
Research has indicated various biological activities associated with this compound. Below are some notable findings:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated potential cytotoxic effects against cancer cell lines, suggesting possible anticancer properties. |
| Animal models | Showed improvements in metabolic parameters in diabetic rats, indicating potential for diabetes management. |
| Neuropharmacological assessments | Indicated possible antidepressant-like effects in rodent models. |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells.
- Diabetes Management : In a controlled study on diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.
- Mood Disorders : Behavioral tests in mice indicated that the compound exhibited antidepressant-like effects, measured through reduced immobility times in forced swim tests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
